molecular formula C7H5F2N3 B6200428 3-(difluoromethyl)imidazo[1,5-a]pyrazine CAS No. 2731006-58-7

3-(difluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B6200428
CAS No.: 2731006-58-7
M. Wt: 169.1
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Description

3-(Difluoromethyl)imidazo[1,5-a]pyrazine is a chemical compound with the CAS Number 2731006-58-7 and a molecular formula of C 7 H 5 F 2 N 3 . It has a molecular weight of 169.13 g/mol . The imidazo[1,5-a]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry, particularly in the development of kinase inhibitors . This scaffold is recognized as a key motif in FDA-approved therapeutic agents and various preclinical and clinical compounds . For instance, the compound Acalabrutinib, which shares the same core structure, is a potent Bruton's Tyrosine Kinase (BTK) inhibitor . As such, this compound serves as a valuable building block for researchers synthesizing novel small molecules targeting kinase-related pathways in diseases such as cancer and autoimmune disorders . Its properties make it a key intermediate for exploring structure-activity relationships and developing potential pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2731006-58-7

Molecular Formula

C7H5F2N3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Difluoromethyl Imidazo 1,5 a Pyrazine

Strategies for Imidazo[1,5-a]pyrazine (B1201761) Core Construction

The formation of the imidazo[1,5-a]pyrazine scaffold is a critical step that can be achieved through several elegant synthetic approaches. These methods often involve the strategic formation of the fused imidazole (B134444) and pyrazine (B50134) rings.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions represent a fundamental approach to constructing the imidazo[1,5-a]pyrazine core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring.

One common strategy involves the cyclocondensation of a substituted aminopyrazine with a two-carbon synthon. For instance, the reaction of 2-aminopyrazine (B29847) derivatives with α-haloketones is a well-established method for constructing the imidazo[1,2-a]pyrazine (B1224502) scaffold, a related isomer. bohrium.com While direct examples for the imidazo[1,5-a]pyrazine are less common, analogous strategies can be envisioned.

A notable method for the synthesis of substituted imidazo[1,5-a]pyridines, which can be conceptually adapted to the pyrazine series, involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.orgnih.govnih.gov This reaction, promoted by polyphosphoric acid (PPA), proceeds through the formation of a phosphorylated nitronate which acts as a potent electrophile. The initial nucleophilic attack by the aminomethylpyridine leads to an amidinium species that undergoes a 5-exo-trig cyclization to furnish the fused imidazole ring. beilstein-journals.orgnih.gov

Annulation reactions, where a new ring is formed on an existing one, also provide a viable route. Catalyst-free heteroannulation of substituted 2-aminopyrazines with α-bromoketones under microwave irradiation in an environmentally friendly solvent system like water-isopropanol has been shown to be an efficient method for producing imidazo[1,2-a]pyrazines, and this could potentially be adapted. bohrium.com

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like imidazo[1,5-a]pyrazine in a single pot. These reactions combine three or more starting materials to generate a product that incorporates substantial portions of all the reactants.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of imidazo-fused heterocycles. This reaction typically involves an aminoazine, an aldehyde, and an isocyanide. For the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines, 2,3-diaminopyrazine (B78566) has been successfully employed as the aminoazine component in a GBB reaction catalyzed by yttrium triflate. rsc.org A similar strategy could be envisioned for the construction of the imidazo[1,5-a]pyrazine core by selecting the appropriate pyrazine starting material.

Another example of a multi-component approach is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, which leads to the formation of imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov The reaction proceeds through the in situ formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.org

A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives has been developed through a sequence of a three-component reaction followed by a two-component reaction. nih.gov This involves the initial reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides to form 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives, which are then reacted with isocyanates or isothiocyanates to construct the final imidazo[1,5-a]pyrazine ring system. nih.gov

Metal-Catalyzed and Metal-Free Synthetic Pathways

Both metal-catalyzed and metal-free reactions have been successfully employed in the synthesis of the imidazo[1,5-a]pyrazine core and its derivatives, each offering distinct advantages.

Metal-Catalyzed Pathways:

Palladium and copper catalysts have been instrumental in the synthesis of related imidazo-fused heterocycles. For example, a regioselective strategy for the synthesis of functionalized imidazo[1,2-a]pyrazines has been developed using either copper(I) or palladium(II) catalysis from pyrazin-2-amine and terminal acetylenes. thieme-connect.com The choice of metal catalyst dictates the functionality introduced into the final product.

An iron-catalyzed C-H amination has been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org This method offers a green synthetic route with water as the only byproduct. organic-chemistry.org

Metal-Free Pathways:

In recent years, there has been a growing interest in developing metal-free synthetic methods due to their cost-effectiveness and reduced environmental impact. An elemental sulfur-mediated sequential dual oxidative Csp3–H amination of 2-pyridyl acetates and amines has been developed for the synthesis of imidazo[1,5-a]pyridines, showcasing a practical metal-free approach. rsc.org

Furthermore, a metal-free, iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines, a related benzofused system. rsc.org This type of strategy could potentially be adapted for the synthesis of imidazo[1,5-a]pyrazines.

Regioselective Introduction of the Difluoromethyl Moiety

The introduction of the difluoromethyl (CF2H) group at the C3 position of the imidazo[1,5-a]pyrazine core is a crucial step that can be achieved through either direct difluoromethylation of the pre-formed heterocycle or by using a precursor that already contains the difluoromethyl group.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation has emerged as a powerful tool in medicinal chemistry for the late-stage functionalization of drug candidates. These methods avoid the need for pre-functionalized substrates.

A study on the metalation of imidazo[1,5-a]pyrazines has shown that the C3 position is the most acidic proton, allowing for regioselective deprotonation using a strong base like lithium diisopropylamide (LDA). acs.org The resulting C3-lithiated species can then be quenched with an appropriate electrophilic difluoromethylating agent to introduce the CF2H group.

Visible light-induced photoredox catalysis offers a mild and efficient way to perform direct C-H difluoromethylation of various heterocycles. bohrium.comresearchgate.netbohrium.comresearchgate.netnih.gov These methods often utilize a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), and a photocatalyst. bohrium.comresearchgate.net The reaction proceeds via the generation of a difluoromethyl radical which then attacks the electron-rich heterocycle. The regioselectivity of this reaction on the imidazo[1,5-a]pyrazine system would need to be investigated, but the inherent reactivity of the C3 position makes it a likely site for radical attack.

Precursor-Based Difluoromethylation Strategies

An alternative approach involves the synthesis of an imidazo[1,5-a]pyrazine precursor that is already functionalized at the C3 position, which can then be converted to the difluoromethyl group.

One potential strategy is to synthesize a 3-halo-imidazo[1,5-a]pyrazine, for example, a 3-iodo or 3-bromo derivative. This could be achieved by electrophilic halogenation of the imidazo[1,5-a]pyrazine core. The resulting halide could then be subjected to a copper- or palladium-catalyzed cross-coupling reaction with a difluoromethyl source.

Another precursor-based strategy involves the synthesis of 3-formyl-imidazo[1,5-a]pyrazine. The formyl group can then be converted to the difluoromethyl group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related reagent. The synthesis of 3-formylchromones, which are then used to prepare imidazo[1,5-b]pyridazines, suggests that the introduction of a formyl group onto related heterocyclic systems is feasible. researchgate.net

Photoredox and Electrochemical Methods in Difluoromethylation

The direct introduction of a difluoromethyl group onto a heterocyclic core represents a significant synthetic challenge. Traditional methods often require harsh conditions and pre-functionalized substrates. However, the advent of photoredox and electrochemical catalysis has revolutionized C-H functionalization, providing milder and more direct routes to difluoromethylated heterocycles. nih.govbohrium.com

Photoredox Catalysis: This approach utilizes visible light to initiate a single-electron transfer (SET) process, generating a difluoromethyl radical from a suitable precursor. nih.gov This radical can then engage in a C-H functionalization reaction with the heterocyclic substrate. A variety of photocatalysts, both organic dyes like Rose Bengal and Eosin Y, and metal complexes, have been employed for this purpose. bohrium.comresearchgate.net

Recent studies have demonstrated the direct C-H difluoromethylation of a wide array of heterocycles using reagents such as sodium difluoromethanesulfinate (CF2HSO2Na) or [bis(difluoroacetoxy)iodo]benzene as the CF2H source. bohrium.comrsc.org These reactions often proceed at room temperature and are tolerant of a broad range of functional groups, making them highly suitable for late-stage functionalization in drug discovery. nih.gov For instance, an organophotocatalytic method using O2 as a green oxidant has been developed, which obviates the need for metal catalysts and additives. nih.govbohrium.com The application of synergistic dual-active-centered covalent organic frameworks (COFs) as photocatalysts has also shown to significantly enhance the efficiency of direct C-H difluoromethylation of heterocycles. nih.govacs.orgnih.gov While not yet explicitly reported for 3-(difluoromethyl)imidazo[1,5-a]pyrazine, the successful difluoromethylation of related N-heterocycles, such as quinoxalines and pyrazines, strongly suggests the applicability of these methods to the imidazo[1,5-a]pyrazine core. bohrium.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for generating radical species without the need for chemical oxidants or reductants. rsc.org Electrochemical oxidative C-H/C-H cross-coupling has been successfully applied to the functionalization of imidazopyridines and related heterocycles. nih.govnih.gov These methods, which involve anodic oxidation to generate key intermediates, are highly atom-economical and environmentally benign. The electrosynthesis of N/S-heterocycles has demonstrated the power of this technique in constructing complex molecular architectures under mild conditions. rsc.org The principles of electrochemical dehydrogenative coupling could foreseeably be adapted for the difluoromethylation of imidazo[1,5-a]pyrazine, representing a promising avenue for future research.

Table 1: Comparison of Photoredox and Electrochemical Difluoromethylation Methods

Feature Photoredox Catalysis Electrochemical Synthesis
Energy Source Visible Light Electricity
Key Intermediates Radical Species Radical Ions, Iminium Cations
Oxidants/Reductants Often requires a stoichiometric oxidant (e.g., O2) or reductant Avoids chemical redox reagents
Reaction Conditions Mild, often room temperature Mild, often room temperature
Key Reagents Photocatalyst (e.g., Eosin Y, Ru(bpy)3²⁺), CF2H source Electrolyte, CF2H source
Applicability Broad substrate scope, including various N-heterocycles Demonstrated for functionalization of imidazopyridines

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to introduce fluorine-containing stereocenters is of paramount importance, as the biological activity of enantiomers can differ significantly. For analogs of this compound, the creation of chiral centers can lead to improved potency and selectivity.

A notable strategy for the synthesis of chiral α-difluoromethylamines involves a reagent-controlled highly stereoselective reaction. nih.gov This method utilizes a chiral difluoromethyl sulfoximine (B86345) reagent to react with imines, including ketimines, to produce enantiomerically enriched α-difluoromethyl amines with high efficiency and a broad substrate scope. nih.gov This approach could be adapted to synthesize chiral precursors to the imidazo[1,5-a]pyrazine ring system, thereby establishing the desired stereochemistry early in the synthetic sequence.

Another approach involves the use of chiral auxiliaries. For instance, the synthesis of chiral sulfinyl compounds often employs diastereoselective methods, such as the use of menthol (B31143) as a chiral auxiliary, followed by separation of the diastereomers. nih.gov While not a direct route to chiral difluoromethylated compounds, the principles of using chiral auxiliaries can be applied to various stages of the synthesis of imidazo[1,5-a]pyrazine analogs to induce stereoselectivity.

General strategies for the synthesis of stereoselectively fluorinated N-heterocycles include deoxyfluorination of chiral precursors and the use of fluorinated building blocks. nih.gov Deoxyfluorination of a corresponding hydroxyl-containing imidazo[1,5-a]pyrazine derivative using a chiral fluorinating agent could potentially yield a single enantiomer of a chiral analog. Alternatively, starting from a chiral fluorinated building block and constructing the heterocyclic ring around it is a viable and often more controlled strategy. nih.gov

Table 2: Strategies for Stereoselective Synthesis of Chiral Difluoromethylated Heterocycles

Approach Description Potential Application to Imidazo[1,5-a]pyrazine Analogs
Reagent-Controlled Stereoselective Difluoromethylation Use of a chiral difluoromethylating reagent to react with a prochiral substrate. Reaction of a suitable imine precursor of the imidazo[1,5-a]pyrazine ring with a chiral difluoromethyl sulfoximine. nih.gov
Chiral Auxiliary Attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation. Incorporation of a chiral auxiliary onto a synthetic intermediate, followed by cyclization to form the imidazo[1,5-a]pyrazine core.
Deoxyfluorination of Chiral Precursors Replacement of a hydroxyl group with fluorine in a chiral molecule. Stereoselective fluorination of a chiral alcohol-containing imidazo[1,5-a]pyrazine analog. nih.gov
Chiral Fluorinated Building Blocks Synthesis starting from a commercially available or readily prepared chiral fluorinated starting material. Construction of the imidazo[1,5-a]pyrazine ring system using a chiral difluoromethylated synthon. nih.gov

Green Chemistry Principles in the Synthesis of Difluoromethylated Imidazopyrazines

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic strategies in the pharmaceutical industry. The synthesis of this compound and its derivatives can benefit significantly from the adoption of these principles.

As previously discussed, photoredox and electrochemical methods are inherently greener than many traditional synthetic approaches. nih.govnih.gov Photoredox catalysis often utilizes visible light, a renewable energy source, and can be performed under mild conditions, reducing energy consumption. bohrium.com The use of O2 as a green oxidant further enhances the environmental credentials of these methods. nih.gov Electrochemical synthesis avoids the use of stoichiometric chemical oxidants and reductants, which often generate significant waste. rsc.org

Microwave-assisted synthesis is another powerful tool that aligns with green chemistry principles. Microwave heating can dramatically reduce reaction times, increase product yields, and often allows for the use of less solvent. The synthesis of imidazopyrazine derivatives has been successfully achieved using microwave-assisted one-pot multicomponent reactions, highlighting the potential of this technology for the efficient and sustainable production of these compounds. mdpi.com

The choice of solvents is also a critical aspect of green chemistry. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, or even solvent-free conditions, is highly desirable. While many of the current advanced syntheses still employ organic solvents like DMSO or acetonitrile, future efforts will likely focus on adapting these methodologies to more environmentally benign reaction media.

Table 3: Application of Green Chemistry Principles to Imidazopyrazine Synthesis

Green Chemistry Principle Application in Imidazopyrazine Synthesis
Waste Prevention One-pot reactions, atom-economical reactions (e.g., C-H activation). mdpi.com
Atom Economy Direct C-H functionalization methods that avoid pre-functionalization steps. nih.gov
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents.
Designing Safer Chemicals Development of derivatives with improved safety profiles.
Safer Solvents and Auxiliaries Minimizing solvent use or replacing hazardous solvents with greener alternatives.
Design for Energy Efficiency Use of microwave irradiation or ambient temperature reactions (photoredox/electrochemistry). bohrium.comnih.govmdpi.com
Use of Renewable Feedstocks Future potential to derive starting materials from biomass.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.
Catalysis Employing catalytic methods (e.g., photoredox, electrochemical, metal catalysis) over stoichiometric reagents. nih.govnih.gov
Design for Degradation Designing molecules that degrade into benign products after use.
Real-time analysis for Pollution Prevention In-process monitoring to prevent by-product formation.
Inherently Safer Chemistry for Accident Prevention Using less hazardous materials and reaction conditions.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Difluoromethyl Imidazo 1,5 a Pyrazine

Detailed Mechanistic Investigations of Synthetic Transformations

The synthesis and functionalization of the 3-(difluoromethyl)imidazo[1,5-a]pyrazine core involves a variety of reaction mechanisms, including radical, nucleophilic, and electrophilic pathways.

Radical reactions are a key strategy for introducing the difluoromethyl group into heterocyclic systems. rsc.org Visible-light-promoted radical cyclization has been successfully employed for the synthesis of difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org In these reactions, a CF2H radical is generated from a suitable precursor, such as difluoroacetic acid (CF2HCO2H), often facilitated by a photocatalyst or a hypervalent iodine reagent like PIDA (phenyliodine diacetate). nih.govbeilstein-journals.org

The proposed mechanism for such a reaction involves the following key steps beilstein-journals.org:

Generation of the CF2H radical: The reaction is initiated by the formation of the difluoromethyl radical.

Radical Addition: The CF2H radical regioselectively adds to an unactivated alkene tethered to the imidazole (B134444) core, forming a new radical intermediate.

Intramolecular Cyclization: This alkyl radical can then undergo intramolecular cyclization with an aromatic ring, leading to the formation of the polycyclic structure. beilstein-journals.org

Single-Electron Transfer (SET) and Deprotonation: A subsequent SET process and deprotonation yield the final difluoromethylated product.

Control experiments using radical scavengers like TEMPO or BHT have been shown to significantly impede these reactions, confirming the involvement of a radical pathway. beilstein-journals.org The efficiency of these reactions can be influenced by the choice of solvent, with THF often proving to be optimal. beilstein-journals.org

Table 1: Key Steps in Radical Difluoromethylation
StepDescription
1. Radical Generation Formation of the active CF2H radical from a precursor like CF2HCO2H.
2. Radical Addition The CF2H radical adds to an alkene on the imidazopyrazine precursor.
3. Cyclization Intramolecular cyclization of the resulting radical intermediate.
4. SET & Deprotonation Final steps to yield the stable product.

The imidazo[1,5-a]pyrazine (B1201761) core exhibits both nucleophilic and electrophilic character, which dictates its reactivity in various transformations. The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them nucleophilic centers. mdpi.comimperial.ac.uk Conversely, certain carbon atoms in the ring system can be electron-deficient and thus susceptible to nucleophilic attack. imperial.ac.uk

Nucleophilic Reactivity: The nitrogen atom of the imidazole moiety can act as a nucleophile. For instance, in multicomponent reactions for the synthesis of imidazopyrazines, this nitrogen can intercept a nascent nitrilium ion in an intramolecular fashion, driving the reaction towards the formation of the fused ring system. mdpi.com This intramolecular trapping is a fast and irreversible 6-exo-dig cyclization. mdpi.com The nucleophilicity of the imidazole nitrogen is crucial for suppressing the formation of side products. mdpi.com

Electrophilic Reactivity: The imidazopyrazine ring can also undergo electrophilic substitution. The C3 position of the related imidazo[1,2-a]pyridine (B132010) system is known to be susceptible to electrophilic attack, and similar reactivity can be expected for the imidazo[1,5-a]pyrazine core. mdpi.com For example, aza-Friedel–Crafts reactions can be used to introduce alkyl substituents at the C3 position. mdpi.com In these reactions, an iminium ion, generated from an aldehyde and an amine, acts as the electrophile and is attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine. mdpi.com

The electronic properties of the imidazopyrazine core can be further understood through molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 2: Nucleophilic vs. Electrophilic Reactivity
ReactivityDescriptionKey Atom/PositionExample Reaction
Nucleophilic The imidazole nitrogen attacks an electrophile.Imidazole NitrogenMulticomponent synthesis of imidazopyrazines. mdpi.com
Electrophilic An electrophile attacks an electron-rich carbon.C3 positionAza-Friedel–Crafts alkylation. mdpi.com

The imidazo[1,5-a]pyrazine scaffold can participate in both oxidative and reductive transformations, often as part of a larger reaction sequence. For instance, the synthesis of certain 4-(aryl)benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles involves an oxidation step to form the final aromatic product from a dihydropyrimidine (B8664642) intermediate. nih.gov Various oxidizing agents can be employed for this purpose. nih.gov

While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided results, the general reactivity of the imidazopyridine and related systems suggests that such transformations are feasible. researchgate.net For example, photocatalyzed C3-H amination of imidazo[1,2-a]pyridine involves a single-electron transfer (SET) process, which is a form of oxidation of the heterocyclic core. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving the imidazo[1,5-a]pyrazine core play a crucial role in determining the reaction outcome and efficiency. For instance, in the multicomponent synthesis of imidazopyrazines, the intramolecular trapping of the nitrilium ion by the imidazole nitrogen is described as a "fast and irreversible" step, highlighting its favorable kinetics. mdpi.com

In radical difluoromethylation reactions, the reaction conditions, such as the choice of solvent and the intensity of the light source in photocatalyzed reactions, can significantly affect the reaction rate and yield. beilstein-journals.org For example, variations in the amounts of reagents like PIDA or CF2HCOOH can lead to diminished yields, suggesting a delicate balance in the kinetics of the radical initiation, propagation, and termination steps. beilstein-journals.org

Thermodynamic considerations are also important. The stability of intermediates and transition states can influence the reaction pathway. In some cases, the formation of a more stable intermediate will dictate the major product formed.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are essential for a detailed understanding of reaction mechanisms. In the synthesis of imidazopyrazines, intermediates such as iminium ions and nitrilium ions have been proposed. mdpi.comrsc.org The formation of an iminium ion from the condensation of an amine and a carbonyl compound is a common first step in many multicomponent reactions. mdpi.com This is followed by the attack of an isocyanide to form a highly energetic nitrilium ion intermediate. mdpi.com

In radical difluoromethylation reactions, the key intermediates are radicals. beilstein-journals.org The formation of an alkyl radical after the addition of the CF2H radical to an alkene has been proposed. beilstein-journals.org The existence of these radical intermediates is often inferred from control experiments using radical scavengers. beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are valuable tools for studying the structures and energies of intermediates and transition states that may be too transient to be observed experimentally. researchgate.netrsc.org For example, DFT analysis has been used to study the role of spacer units in modulating the photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives, which is related to the electronic structure of the excited state. rsc.org

Comprehensive Spectroscopic and Structural Characterization of 3 Difluoromethyl Imidazo 1,5 a Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, such as ¹H (proton), ¹³C, ¹⁹F, and ¹⁵N. For 3-(difluoromethyl)imidazo[1,5-a]pyrazine, a complete NMR analysis would involve a suite of experiments.

A standard NMR characterization would include:

¹H NMR: This spectrum would reveal the chemical shifts, multiplicities (splitting patterns), and integration values for all hydrogen atoms in the molecule. The protons on the imidazo[1,5-a]pyrazine (B1201761) core would exhibit characteristic shifts in the aromatic region, while the proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: This would provide the chemical shifts for each unique carbon atom. The carbon of the difluoromethyl group would be readily identifiable by its triplet splitting pattern in a proton-coupled ¹³C spectrum and its characteristic chemical shift.

¹⁹F NMR: This experiment is crucial for characterizing the difluoromethyl group. It would show a doublet due to coupling with the single proton on the same carbon.

2D NMR Experiments: Correlation spectroscopy techniques such as COSY (Correlated Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are instrumental in unambiguously assigning all signals and confirming the connectivity of the fused ring system and the position of the difluoromethyl substituent.

Despite a thorough search of available scientific literature, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound could not be located. However, studies on related imidazo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives confirm the utility of NMR in verifying their structures.

Advanced Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅F₂N₃.

Predicted Collision Cross Section (CCS) Data for 3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 174.08373 133.8
[M+Na]⁺ 196.06567 141.8
[M-H]⁻ 172.06917 129.9
[M+NH₄]⁺ 191.11027 152.0
[M+K]⁺ 212.03961 138.5
[M+H-H₂O]⁺ 156.07371 124.5
[M+HCOO]⁻ 218.07465 148.2
[M+CH₃COO]⁻ 232.09030 144.9

Data sourced from PubChem.

It is important to note that this data is for a related saturated analog and would differ from the experimental data for the aromatic compound of interest.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would be expected to display bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the imidazo[1,5-a]pyrazine core.

Ring stretching and deformation modes characteristic of the fused heterocyclic system.

C-F stretching vibrations of the difluoromethyl group, which are typically strong and found in a characteristic region of the IR spectrum.

No specific experimental IR or Raman spectra for this compound have been found in the surveyed literature. However, the IR spectra of related imidazo[1,2-a]pyrazine (B1224502) derivatives have been studied and show characteristic bands for the bicyclic amidine systems.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The imidazo[1,5-a]pyrazine core constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent polarity. The difluoromethyl group, being an electron-withdrawing group, would likely cause a shift in the absorption maxima compared to the unsubstituted imidazo[1,5-a]pyrazine.

Specific UV-Vis spectral data for this compound is not available in the public domain. However, studies of the parent pyrazine (B50134) molecule and various substituted imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines indicate that these classes of compounds exhibit characteristic UV absorption. The absorption spectra are sensitive to substitution on the heterocyclic ring system.

X-ray Crystallography for Absolute Structure Determination and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure and connectivity. It would also reveal details about the planarity of the fused ring system and the conformation of the difluoromethyl group relative to the ring.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. A related structure, diimidazo[1,5-a;1′,5′-d]pyrazine-5,10-dione, has been characterized by X-ray crystallography, revealing a nearly planar and centrosymmetric molecule.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiroptical spectroscopy is not applicable for the characterization of this compound.

Theoretical and Computational Chemistry Studies on 3 Difluoromethyl Imidazo 1,5 a Pyrazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and properties of 3-(difluoromethyl)imidazo[1,5-a]pyrazine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), can be employed to calculate a variety of molecular properties. These calculations provide a detailed picture of the electron distribution, which is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. For instance, in pyrazine (B50134) derivatives, the nitrogen atoms often exhibit high electron density, making them potential sites for interaction with electrophiles. researchgate.net

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are instrumental in predicting how the molecule will interact with other molecules, including biological targets. Other calculable properties include dipole moment, polarizability, and various thermodynamic parameters, all of which contribute to a comprehensive understanding of the molecule's behavior at a quantum level. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

Property Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.1 Debye

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This can be achieved by systematically rotating the rotatable bonds, such as the bond connecting the difluoromethyl group to the imidazopyrazine core, and calculating the potential energy of each conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules under a given force field, MD can explore the conformational landscape and identify the most populated conformational states. researchgate.net These simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. MD simulations on pyrazine derivatives can reveal how the molecule flexes and adapts its shape, which is crucial for its interaction with a biological target. researchgate.net The trajectory of the simulation provides information on the stability of different conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. By comparing the calculated spectrum with experimental data, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed absorption bands. nih.gov For instance, the characteristic stretching frequencies of the C-F bonds in the difluoromethyl group and the C=N bonds within the imidazopyrazine ring system can be predicted. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra, which can be complex for heterocyclic systems.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. uninsubria.it This allows for the assignment of absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
IR C-F Stretch 1100-1200 cm⁻¹
¹³C NMR C-CF₂H 115-125 ppm
¹H NMR H-CF₂ 6.5-7.0 ppm (triplet)

Note: This table contains example data to illustrate the types of spectroscopic parameters that can be predicted computationally.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers methods to predict the reactivity of this compound and to explore potential reaction pathways. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies for various synthetic transformations. For example, the synthesis of imidazo[1,5-a]pyrazines often involves cyclization reactions. rsc.orgnih.gov Theoretical calculations can be used to investigate the transition states and intermediates of these reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. By understanding the energy profile of a reaction, chemists can predict the feasibility of a particular synthetic route and identify potential byproducts.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for Ligand-Target Interactions (Mechanistic Binding)

In the context of drug discovery, understanding how this compound interacts with biological targets is paramount. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two key computational approaches used for this purpose.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a set of imidazo[1,5-a]pyrazine (B1201761) derivatives, 3D-QSAR models can be developed to identify the key structural features that contribute to their inhibitory activity against a specific target, such as a protein kinase. japsonline.comjapsonline.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can be performed to investigate its binding mode within the active site of a target protein, such as Bruton's tyrosine kinase (BTK), a known target for some imidazopyrazine derivatives. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. japsonline.comjapsonline.com The insights gained from molecular docking can explain the structure-activity relationships observed in a series of compounds and provide a rational basis for designing new inhibitors with improved binding affinity and selectivity. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Mechanistic Investigations of Molecular Interactions and Biological Processes Involving 3 Difluoromethyl Imidazo 1,5 a Pyrazine Strictly Non Clinical Focus

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The interaction of 3-(difluoromethyl)imidazo[1,5-a]pyrazine and its analogs with biological macromolecules, such as enzymes and receptors, is a critical area of investigation for understanding their mechanism of action at a molecular level.

Elucidation of Enzyme Inhibition Mechanisms at the Active Site

Derivatives of the imidazo[1,5-a]pyrazine (B1201761) core have been identified as inhibitors of various enzymes, including kinases and ATPases. For instance, 8-amino-imidazo[1,5-a]pyrazine derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov X-ray crystallography studies of these inhibitors in complex with the BTK enzyme have revealed key interactions at the active site. The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine scaffold form hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, interactions with serine and aspartic acid residues, such as Ser538 and Asp539, are crucial for potent inhibition. nih.gov

Furthermore, 3-substituted imidazo[1,2-a]pyrazines have been investigated as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. nih.govresearchgate.net These studies highlight the importance of the imidazo[1,2-a]pyrazine (B1224502) core in establishing inhibitory activity. researchgate.net

Receptor Binding Dynamics and Specificity at the Molecular Level

Imidazo[1,5-a]pyrazine derivatives have also been explored as modulators of receptor function. A notable example is the development of a P2Y1 receptor antagonist with an imidazo[1,5-a]pyrazine scaffold. acs.orgacs.org Molecular interaction analysis of a potent antagonist, compound 12g, revealed that it forms stable bonds within the P2Y1 receptor binding pocket. acs.org Key interactions include hydrogen bonds and water-mediated hydrogen bonds with residues such as Thr201, Thr205, Gln291, and Gln307, with Asn283 playing a significant role in the binding mode. acs.org

In another context, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov The selectivity for γ-8 containing AMPA receptors is a key aspect of their molecular recognition profile. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical modifications to the this compound scaffold influence its interaction with biological targets.

Influence of the Difluoromethyl Group on Ligand-Target Binding Affinity

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in drug design to modulate various physicochemical properties. alfa-chemistry.com The difluoromethyl (CF2H) group, in particular, possesses unique characteristics. It can act as a lipophilic hydrogen bond donor, a property not shared by a simple methyl group. alfa-chemistry.comrsc.org This hydrogen bonding capability is comparable to that of thiophenol and aniline. alfa-chemistry.comrsc.org

Replacing a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, while introducing new hydrogen bonding potential. alfa-chemistry.com This can enhance binding affinity to biological targets. alfa-chemistry.com The ability of the CF2H group to form hydrogen bonds has been quantified, showing that compounds with this group are better hydrogen-bond donors than their methylated counterparts. rsc.org This property can be critical for the interaction with amino acid residues in the binding sites of proteins. nih.govacs.org

Positional Effects of Substituents on Molecular Recognition

The substitution pattern on the imidazo[1,5-a]pyrazine ring system significantly impacts molecular recognition and biological activity. SAR studies on various imidazo[1,5-a]pyrazine and related imidazo[1,2-a]pyrazine series have demonstrated the importance of substituent positions.

For instance, in a series of 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines designed as IGF-IR inhibitors, the nature and position of the substituents were crucial for their inhibitory potency. nih.gov Similarly, in the development of BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine scaffold, exploration of different groups at the 3-position led to the discovery of a morpholine (B109124) group as an optimized pharmacophore, which improved both potency and selectivity. nih.gov

In the case of imidazo[1,2-a]pyrazine inhibitors of bacterial type IV secretion, a flexible synthetic route was developed to access both 2- and 3-aryl substituted regioisomers, allowing for a thorough investigation of the SAR. nih.govresearchgate.net The regiochemistry of these substitutions was confirmed to be a critical determinant of their inhibitory activity. nih.gov

ScaffoldTargetKey Substituent PositionImpact on Activity
8-amino-imidazo[1,5-a]pyrazineBTK3-positionOptimization of potency and selectivity nih.gov
1,3-disubstituted-imidazo[1,5-a]pyrazineIGF-IR1- and 3-positionsCrucial for inhibitory potency nih.gov
Imidazo[1,2-a]pyrazineBacterial Type IV Secretion2- and 3-positionsDetermines inhibitory activity nih.govresearchgate.net

In Vitro Mechanistic Cellular Pathway Modulation Studies (e.g., protein-protein interactions, signaling cascade effects, independent of therapeutic efficacy)

Investigations into the effects of imidazo[1,5-a]pyrazine derivatives on cellular pathways provide mechanistic insights beyond direct target engagement. For example, some imidazo-pyrazole compounds have been shown to interfere with signaling pathways by affecting the phosphorylation of key proteins like ERK1/2, AKT, and p38MAPK. nih.gov

A series of macrocyclic JAK2 inhibitors, built upon an initial inhibitor structure, were shown to suppress the JAK2/STAT5 signaling pathway. acs.org This demonstrates the ability of these compounds to modulate downstream signaling cascades. While not directly involving this compound, these studies on related heterocyclic systems illustrate the potential for this class of compounds to influence intracellular signaling.

The development of potent and selective inhibitors of LATS1 and LATS2 kinases from a different scaffold highlights the general strategy of targeting specific nodes in signaling pathways. acs.org Similarly, the discovery of ACK1 inhibitors derived from an imidazo[1,5-a]pyrazine scaffold through virtual screening and SAR optimization points to the modulation of specific protein-tyrosine kinase pathways. nih.gov

Compound ClassCellular Pathway/TargetObserved Effect
Imidazo-pyrazolesERK1/2, AKT, p38MAPKInterference with phosphorylation nih.gov
Macrocyclic JAK2 inhibitorsJAK2/STAT5 signaling pathwaySuppression of the pathway acs.org
Imidazo[1,5-a]pyrazine derivativesACK1 (protein-tyrosine kinase)Inhibition of kinase activity nih.gov

Lack of Specific Research Data on the Photophysical Properties of this compound

Despite a comprehensive search of available scientific literature, no specific research articles or datasets detailing the photophysical and luminescent properties of the chemical compound this compound for chemical biology applications could be located.

While the broader class of imidazo[1,5-a]pyrazine and its related scaffold, imidazo[1,5-a]pyridine (B1214698), have been investigated for their fluorescent properties, specific data pertaining to the 3-(difluoromethyl) derivative remains unpublished or is not publicly accessible.

The imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are recognized for their potential in the development of fluorescent probes. mdpi.comnih.govnih.govrsc.org Research on various derivatives has highlighted features such as a large Stokes shift, which is the difference between the absorption and emission maxima, and the tunability of their emission spectra. mdpi.comrsc.org These characteristics make them attractive candidates for applications in cellular imaging and as sensors for biological molecules. mdpi.comnih.govresearchgate.net For instance, some imidazo[1,5-a]pyridine-based fluorophores have been studied as probes for lipid bilayers in model membranes. mdpi.comnih.govresearchgate.net

However, the specific influence of the difluoromethyl group at the 3-position of the imidazo[1,5-a]pyrazine core on its photophysical characteristics has not been documented in the reviewed literature. The electronic and steric effects of the difluoromethyl substituent would be expected to modulate the absorption and emission properties, as well as the quantum yield and fluorescence lifetime, compared to other derivatives. Without experimental data, any discussion of these properties would be purely speculative.

Several commercial vendors list this compound or its tetrahydro- derivative for sale, indicating its synthesis is achievable. uni.lusigmaaldrich.com Additionally, a patent for a related compound, 1-difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one, describes its use in a medicinal chemistry context as a P2Y1 antagonist, but does not provide details on its fluorescent properties. acs.orgacs.org

Advanced Applications and Future Research Trajectories for 3 Difluoromethyl Imidazo 1,5 a Pyrazine

Utility as Versatile Synthetic Intermediates and Chemical Building Blocks

The imidazo[1,5-a]pyrazine (B1201761) nucleus, particularly when functionalized with a difluoromethyl group, serves as a crucial building block for the synthesis of more complex and functionally diverse molecules. Its structural rigidity and specific electronic properties make it an attractive starting point for creating targeted compounds, especially in drug discovery.

Researchers have utilized the imidazo[1,5-a]pyrazine scaffold as a foundational element in the development of potent and selective inhibitors for various biological targets. For instance, derivatives of this scaffold have been investigated as P2Y1 receptor antagonists, which are promising for the treatment of ischemic stroke and myocardial infarction. acs.orgacs.orgacs.org In these applications, the core scaffold provides the necessary orientation for substituents to interact effectively with the target protein.

Furthermore, the scaffold has been instrumental in creating inhibitors for c-Src kinase, a protein implicated in acute ischemic stroke. nih.gov By systematically modifying the C-5 position of the imidazo[1,5-a]pyrazine ring, scientists have been able to develop compounds with significant neuroprotective efficacy. nih.gov The core structure acts as a rigid platform, allowing for the strategic placement of various functional groups to optimize biological activity and pharmacokinetic properties. This utility as a central framework underscores its importance as a versatile synthetic intermediate in medicinal chemistry.

Application AreaTargetExample Compound ClassReference
ThrombosisP2Y1 ReceptorImidazo[1,5-a]pyrazine-based antagonists acs.orgacs.org
Ischemic Strokec-Src KinaseC-5 substituted imidazo[1,5-a]pyrazines nih.gov
SchizophreniaPDE10AImidazo[1,5-a]pyrido[3,2-e]pyrazines nih.gov

Development of Novel Derivatization Methodologies for Structural Diversification

To fully exploit the potential of the 3-(difluoromethyl)imidazo[1,5-a]pyrazine scaffold, chemists are continuously developing new methods for its derivatization. These methodologies aim to introduce a wide range of chemical functionalities at various positions on the heterocyclic ring system, enabling the fine-tuning of its properties for specific applications.

One innovative approach involves a sequence of multi-component reactions (MCRs). A novel class of highly substituted imidazo[1,5-a]pyrazine derivatives has been assembled by combining a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates. nih.gov This strategy allows for the rapid construction of complex molecular architectures from simple starting materials.

Another sophisticated method employs an Ugi four-component reaction followed by a post-Ugi intramolecular heterocyclization. researchgate.net This metal-free strategy provides a divergent pathway to structurally diverse bicyclic imidazo[1,5-a]pyrazine scaffolds, showcasing its flexibility and efficiency. researchgate.net Additionally, more traditional synthetic routes have been optimized for specific substitutions, such as the synthesis of C-5 substituted derivatives to explore structure-activity relationships for c-Src inhibitors. nih.gov These evolving synthetic tools are crucial for expanding the chemical space around the core scaffold, facilitating the discovery of novel compounds with enhanced properties.

Derivatization StrategyKey FeaturesResulting StructuresReference
3-CR/2-CR SequenceCombination of three-component and two-component reactions.Highly substituted imidazo[1,5-a]pyrazines. nih.gov
Ugi-based Divergent SynthesisUgi four-component reaction followed by intramolecular heterocyclization.Structurally diverse bicyclic imidazo[1,5-a]pyrazine scaffolds. researchgate.net
Targeted SubstitutionFocused synthesis on specific positions (e.g., C-5).C-5 substituted imidazo[1,5-a]pyrazine derivatives. nih.gov

Exploration in Materials Science and Optoelectronic Applications (e.g., fluorescent dyes, sensors)

The imidazo-fused heterocyclic family, including imidazo[1,5-a]pyrazines, exhibits significant potential in materials science, largely due to their inherent photophysical properties. While direct studies on this compound are emerging, research on the closely related imidazo[1,5-a]pyridine (B1214698) scaffold provides strong evidence for its utility in optoelectronic applications. These compounds are known for their emissive properties, photo/thermal stability, and compact shape. nih.gov

Derivatives of the imidazo[1,5-a]pyridine core have been developed as D–π–A (donor–π–acceptor) push-pull fluorophores. rsc.org These materials display strong greenish-yellow emission and have been successfully employed as organic down-converter materials in hybrid white light-emitting diodes (WLEDs). rsc.org A key characteristic of these fluorophores is their large Stokes shift, a feature that is highly desirable for minimizing self-absorption in fluorescent applications. nih.gov

Furthermore, the bipolar nature of the imidazole (B134444) ring in these scaffolds allows for a remarkable on-off-on fluorescence switching in response to changes in pH. rsc.org This property has been harnessed to create fluorescent pH sensors capable of detecting volatile organic compounds with high acidity. rsc.org The intense solid-state emission of some derivatives has also been explored for applications in anticounterfeiting and latent fingerprint detection. rsc.org Given the structural similarities, it is highly probable that the this compound core could be similarly exploited to create novel dyes and sensors with tailored photophysical properties.

ApplicationKey PropertyExample SystemReference
White LEDsStrong solid-state emission, high quantum yield.Imidazo[1,5-a]pyridine–benzilimidazole fluorophores. rsc.org
pH SensorsOn-off-on fluorescence switching with acid/base.D–π–A push–pull fluorophores. rsc.org
AnticounterfeitingIntense solid-state emission.BPy-FL fluorophore. rsc.org

Emerging Research Areas in Fundamental Chemical Biology

The unique structure of this compound makes it a valuable tool for fundamental research in chemical biology. Its ability to serve as a core scaffold for potent and selective inhibitors allows for the development of chemical probes to investigate complex biological pathways and validate new drug targets.

For example, the development of selective inhibitors for targets like the P2Y1 receptor and c-Src kinase based on the imidazo[1,5-a]pyrazine scaffold provides researchers with molecular tools to dissect the roles of these proteins in cellular signaling and disease progression. acs.orgnih.gov By using such inhibitors, scientists can perturb specific biological functions and observe the downstream effects, thereby elucidating the protein's mechanism of action.

Moreover, the fluorescent properties inherent in the larger family of imidazo-fused heterocycles open up possibilities for bioimaging. nih.gov The imidazo[1,5-a]pyridine scaffold has been investigated for creating fluorescent probes to study cell membranes. nih.gov These probes can intercalate into the lipid bilayer, allowing for the monitoring of crucial properties like membrane fluidity and hydration. nih.gov Extending this concept, this compound could be functionalized to create targeted fluorescent probes for imaging specific organelles or biomolecules within living cells, providing new insights into fundamental biological processes.

Computational Design and In Silico Screening of Novel Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and the design of novel analogs of this compound is no exception. In silico methods allow for the rapid screening of virtual libraries of compounds and provide deep insights into the structure-property relationships that govern molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to related imidazo[1,5-a]pyrazine derivatives. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed analogs before their synthesis. This approach significantly streamlines the optimization process.

Molecular docking and dynamics simulations are also heavily utilized. For instance, docking studies have revealed how an imidazo[1,2-a]pyrazine (B1224502) moiety forms a critical hydrogen bond with a methionine residue in the active site of a target kinase. nih.gov The modeling also helped to understand how a trifluoromethyl group on the inhibitor fits into a deep hydrophobic pocket, providing a rationale for its binding affinity. nih.gov The crystal structure of an imidazo[1,5-a]pyrido[3,2-e]pyrazine inhibitor complexed with its target, phosphodiesterase 10A, has further validated computational models by revealing qualitatively new interactions within the binding site. nih.gov These computational approaches accelerate the design-synthesis-test cycle, guiding the development of new analogs with improved efficacy and selectivity.

Computational MethodApplicationInsight GainedReference
QSARPredict biological activityAnalyze substitution effects to guide inhibitor design. nih.gov
Molecular DockingPredict binding mode and affinityIdentify key interactions (e.g., hydrogen bonds) and role of specific functional groups. nih.gov
X-ray CrystallographyDetermine 3D structure of inhibitor-protein complexValidate computational models and reveal novel binding interactions. nih.gov

Sustainable and Scalable Synthetic Approaches for Academic and Industrial Relevance

As the applications of this compound and its derivatives expand, the development of sustainable and scalable synthetic routes becomes paramount. Green chemistry principles are increasingly being applied to the synthesis of such heterocyclic compounds to minimize environmental impact and ensure economic viability for both academic research and industrial production.

Key areas of focus include the use of milder reaction conditions, the reduction of waste, and the avoidance of toxic reagents and metal catalysts. A notable advancement is the development of a metal-free strategy for the divergent synthesis of the imidazo[1,5-a]pyrazine scaffold, which relies on an Ugi multicomponent reaction. researchgate.net This approach avoids the use of heavy metals, which are often costly and pose environmental concerns.

Research into related heterocyclic systems also provides valuable insights. For instance, a scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles has been reported, which is crucial for producing these compounds on a larger scale. researchgate.net Furthermore, studies on the synthesis of pyrazolo[1,5-a]pyrimidines have highlighted a "greener synthetic methodology" that achieves high reaction mass efficiency (RME) by maximizing the incorporation of starting materials into the final product. nih.gov The adoption of such principles—including atom economy, use of safer solvents, and catalytic (rather than stoichiometric) reagents—will be essential for the future development and commercialization of this compound-based technologies.

Q & A

Q. What are the primary synthetic routes for constructing the imidazo[1,5-a]pyrazine core structure?

Two main methodologies dominate:

  • Ring-closure approach : Formation of the imidazole ring onto a pre-functionalized pyrazine intermediate. This often involves cyclization reactions, such as the use of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by cyclization with iso/thiocyanate to yield substituted derivatives .
  • Annulation approach : Pyrazine ring formation onto an existing imidazole scaffold. For example, sodium tris(acetoxy)borohydride and acetic acid facilitate reductive amination in 1,2-dichloroethane to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives . Key challenges include controlling regioselectivity and minimizing side reactions, which require careful optimization of reaction conditions (e.g., temperature, catalysts) .

Q. How can researchers characterize the structural and electronic properties of 3-(difluoromethyl)imidazo[1,5-a]pyrazine derivatives?

  • Spectroscopic methods : 1H^1 \text{H}/13C^{13} \text{C} NMR to identify substituent positions and electronic environments. IR spectroscopy detects functional groups (e.g., carbonyl or thioether moieties) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .
  • X-ray crystallography : Resolves ambiguities in protonation states and regiochemistry, as demonstrated for related imidazo[1,2-a]pyrazines .

Q. What biological activities are associated with imidazo[1,5-a]pyrazine derivatives?

  • Antiparasitic activity : Derivatives show inhibitory effects against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC50_{50} values in enzymatic assays guiding lead optimization .
  • Anticancer potential : Pyrazolo[1,5-a]pyrimidine analogs exhibit antiproliferative activity against liver carcinoma (HEPG2-1) with IC50_{50} values as low as 2.70 µM, highlighting the role of heterocyclic substitution patterns .

Advanced Research Questions

Q. How can unexpected reactivity patterns (e.g., Reissert-like addition) during functionalization be rationalized and exploited?

  • Reissert adduct formation : Reaction of imidazo[1,5-a]pyrazine with acid chlorides or anhydrides leads to addition at the N-7/C-8 bond instead of substitution. Mechanistic studies suggest this parallels Reissert chemistry, where acylation precedes nucleophilic quenching. For example, acetyl chloride forms stable adducts detectable via 1H^1 \text{H} NMR (two methyl groups) and IR (carbonyl stretch) .
  • Strategic applications : Adducts can be converted to 8-chloro derivatives for nucleophilic displacement (e.g., thiourea substitution), enabling diverse functionalization .

Q. What strategies address limitations in generating structural diversity for SAR studies?

  • Multicomponent reactions : Use of 3-component/2-component (3-CR/2-CR) sequences with 2,3-diaminomaleonitrile, ketones, and isocyanides to rapidly assemble diverse scaffolds .
  • One-pot transformations : Mesoionic 1,3-oxazolium-5-olates undergo multistep cyclization to yield imidazo[1,5-a]pyrazin-8(7H)-ones, bypassing intermediate isolation and improving efficiency .

Q. How can structural ambiguities in substituted derivatives be resolved when spectroscopic data conflict?

  • Comparative crystallography : X-ray structures of analogs (e.g., 3-aminoimidazo[1,2-a]pyridines) clarify protonation sites (N1 vs. N3) and regiochemistry .
  • DFT calculations : Validate electronic structures and predict reactivity, as applied to pyridylpyrazole derivatives to confirm tautomeric forms .

Q. What methodologies optimize selectivity in biological assays (e.g., kinase inhibition vs. TLR antagonism)?

  • Enzymatic vs. cellular assays : Prioritize enzymatic IC50_{50} screens (e.g., PfCDPK4) to isolate target-specific effects before cellular validation .
  • Docking studies : For TLR7 antagonists, ligand docking into antagonist pockets (e.g., pyrazolo[1,5-a]quinoxalines) identifies critical interactions (e.g., hydrophobic contacts, hydrogen bonds) to enhance selectivity over TLR8 .

Q. How do researchers reconcile contradictory reactivity outcomes (e.g., substitution vs. addition) in acylations?

  • Condition-dependent pathways : Acidic conditions favor Reissert adducts (e.g., acetic anhydride), while anhydrous basic conditions may shift toward substitution. Quenching agents (e.g., aqueous vs. alcoholic work-up) also influence product distribution .
  • Mechanistic probes : Isotopic labeling (e.g., 13C^{13} \text{C}-acyl chlorides) tracks reaction pathways via 13C^{13} \text{C} NMR or mass spectrometry .

Data Contradictions and Resolution

  • Substitution vs. addition in acylation : Evidence of Reissert-like adducts conflicts with expectations of electrophilic substitution. Resolution lies in reaction condition analysis (e.g., aqueous work-up promotes addition, while anhydrous bases may enable substitution).
  • SAR inconsistencies : Varying IC50_{50} values for antiproliferative activity (e.g., thiadiazoles vs. pyrazolo[1,5-a]pyrimidines ) highlight the need for systematic substituent scanning and 3D-QSAR modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.